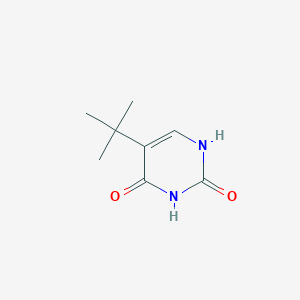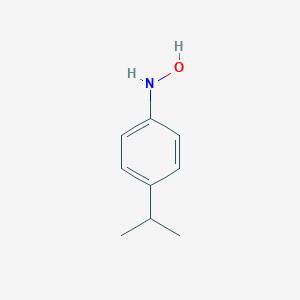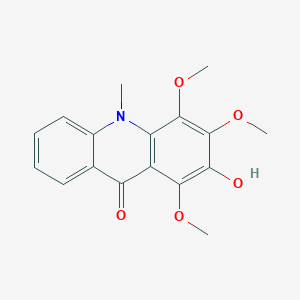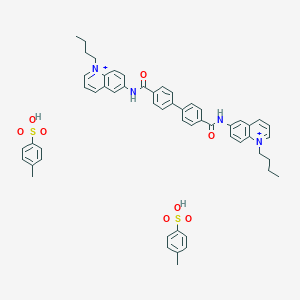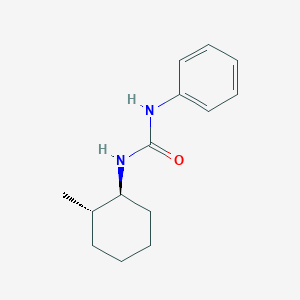
反式西杜隆
描述
Trans-Siduron is a selective pre-emergence herbicide . It is moderately mobile and has a high potential to leach to groundwater due to its low aqueous solubility and volatility . It is persistent in both soil and water systems . It has a relatively low mammalian toxicity and is not expected to bioaccumulate . The technical material of Siduron is an isomeric mixture of the cis-and trans-isomers .
Molecular Structure Analysis
Trans-Siduron is a chiral molecule . Its chemical formula is C₁₄H₂₀N₂O . The International Chemical Identifier (InChI) is InChI=1S/C14H20N2O/c1-11-7-5-6-10-13 (11)16-14 (17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3, (H2,15,16,17) .
Physical And Chemical Properties Analysis
Trans-Siduron has a low aqueous solubility and is volatile . Based on its chemical properties, it is moderately mobile and has a high potential to leach to groundwater . It is persistent in both soil and water systems .
科学研究应用
Herbicide in Turfgrass Management
Siduron is widely used as a herbicide in turfgrass management . It has been evaluated in aqueous suspensions with other compounds to determine their value as indicator plants for bioassays . This application is crucial in maintaining the health and aesthetics of turfgrass in various settings, including golf courses, parks, and home lawns.
Study of Combined Noxious Effects
Siduron has been used in research to study its combined noxious effects with other environmental contaminants . For instance, it has been combined with cadmium, a heavy metal, to determine their joint harmful effects on the earthworm Eisenia fetida . This kind of research is important in understanding the environmental impact of such chemicals when they occur in mixtures.
Indicator of Soil Contaminants
Siduron can serve as an indicator of soil contaminants . In a study, seedlings of 22 plant species were evaluated in suspensions of siduron and other compounds to determine their value as indicator plants for bioassays . This application is significant in environmental monitoring and pollution control.
Impact on Seedling Emergence
Research has been conducted to understand the effects of Siduron on seedling emergence . In a study, it was found that all Siduron applications reduced stand development and the rate of 6.8 kg/ha nearly doubled the number of days for seedling emergence . This kind of research helps in understanding the impact of such chemicals on plant growth and development.
Study of High-Temperature Injury
Siduron has been used in research to study its effects on high-temperature injury in plants . This kind of research is crucial in understanding how plants respond to stress conditions and can help in developing strategies for improving plant tolerance to high temperatures.
Study of Soil Residue
Siduron has been used in research to study its residue in soil . This kind of research is important in understanding the persistence of such chemicals in the environment and their potential impact on soil health and fertility.
安全和危害
作用机制
Target of Action
Trans-Siduron, also known as N^1-(1-methyl-ethyl)-3-(4-methyl-2-methylsulfonyl-hydroxy)aniline , is primarily used as a herbicide. Its primary targets are various types of weeds, including crabgrass, downy brome, foxtail, bentgrass, fescue, ryegrass, and canarygrass . These plants are detrimental to the growth and yield of crops such as wheat, barley, oats, and strawberries .
Mode of Action
Trans-Siduron functions by interfering with the growth and nutrient uptake of weeds . This disruption prevents the weeds from thriving and competing with the crops for resources, thereby controlling their proliferation.
Biochemical Pathways
It is known that the compound interferes with the normal growth and nutrient absorption processes of the targeted weeds . This interference disrupts the weeds’ normal life cycle, preventing them from maturing and reproducing.
Pharmacokinetics
It is known that the compound has a low aqueous solubility and is volatile . It is moderately mobile and has a high potential to leach into groundwater .
Result of Action
The result of Trans-Siduron’s action is the effective control of weed growth in agricultural settings. By disrupting the growth and nutrient uptake of weeds, Trans-Siduron prevents these plants from competing with crops for resources. This leads to healthier crops and higher yields .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Trans-Siduron. For instance, the compound’s volatility and potential to leach into groundwater suggest that it could be affected by factors such as temperature, rainfall, and soil composition . Additionally, Trans-Siduron is persistent in both soil and water systems , indicating that it could remain active for extended periods depending on environmental conditions.
属性
IUPAC Name |
1-[(1R,2R)-2-methylcyclohexyl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17)/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVIIQLNUPXOII-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Siduron | |
CAS RN |
19123-21-8 | |
| Record name | Siduron, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019123218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Siduron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIDURON, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2TC9A0FTD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



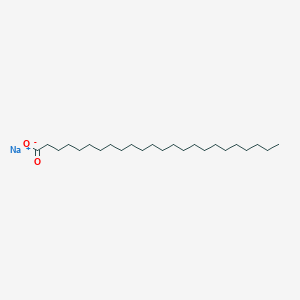

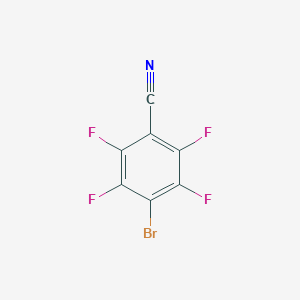

![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)


